molecular formula C9H6Cl2O3S B13199519 8-chloro-2H-chromene-3-sulfonyl chloride CAS No. 1235440-32-0

8-chloro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13199519
CAS No.: 1235440-32-0
M. Wt: 265.11 g/mol
InChI Key: DVDOSNOHDJRZNC-UHFFFAOYSA-N
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Description

8-chloro-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chlorine atom at the 8th position and a sulfonyl chloride group at the 3rd position of the chromene ring. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 8-chloro-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2H-chromene-3-sulfonyl chloride. One common method includes the reaction of 2H-chromene-3-sulfonyl chloride with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

8-chloro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation Reactions: The chromene ring can undergo oxidation to form chromone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The chlorine atom at the 8th position can be reduced to form 8-hydroxy-2H-chromene-3-sulfonyl chloride. This reaction can be carried out using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-chloro-2H-chromene-3-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The compound is used in the development of advanced materials, such as photochromic and fluorescent materials, due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 8-chloro-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The chlorine atom at the 8th position can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

8-chloro-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives, such as:

    8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride: This compound has an additional fluorine atom at the 6th position, which can influence its electronic properties and reactivity.

    2H-chromene-3-sulfonyl chloride: Lacks the chlorine atom at the 8th position, resulting in different chemical and biological properties.

    8-hydroxy-2H-chromene-3-sulfonyl chloride: The hydroxyl group at the 8th position can enhance the compound’s solubility and hydrogen bonding capabilities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chromene derivatives.

Properties

CAS No.

1235440-32-0

Molecular Formula

C9H6Cl2O3S

Molecular Weight

265.11 g/mol

IUPAC Name

8-chloro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H6Cl2O3S/c10-8-3-1-2-6-4-7(15(11,12)13)5-14-9(6)8/h1-4H,5H2

InChI Key

DVDOSNOHDJRZNC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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